1,1,1,3,3,3-Hexafluor-2-propanol-d2

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in peptide synthesis and Friedel-Crafts reactions due to its high ionizing power.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

Target of Action

1,1,1,3,3,3-Hexafluoro-2-propanol-d2, also known as 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol or EINECS 254-091-9, is a solution-phase peptide chemistry solvent . It is used in various chemical reactions due to its high ionizing power . It is also used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .

Mode of Action

This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Biochemical Pathways

It is known to improve the separation and detection of compounds in liquid chromatography-mass spectrometry (lc-ms) methods .

Pharmacokinetics

It is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents , which may influence its bioavailability.

Result of Action

It is known to facilitate various chemical reactions and improve the separation and detection of compounds in lc-ms methods .

Action Environment

The action of 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 can be influenced by environmental factors. For instance, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Also, it should be stored and handled safely to avoid contact with strong oxidizing agents .

Biochemische Analyse

Biochemical Properties

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection . It is also used to denature the native state of proteins, and it stabilizes the α-helical conformation in unfolded peptides and proteins .

Molecular Mechanism

It is known to facilitate Friedel–Crafts-type reactions due to its polarity and high ionizing power . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Vorbereitungsmethoden

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is typically synthesized from hexafluoropropylene through an intermediate, hexafluoroacetone, which is then hydrogenated to yield the final product . The reaction can be summarized as follows: [ \text{(CF}_3\text{)}_2\text{CO} + \text{H}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOH} ]

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hexafluoroacetone.

Reduction: The compound can be reduced to form hexafluoroisopropylamine.

Substitution: It participates in nucleophilic substitution reactions, often facilitated by its high polarity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include hexafluoroacetone and hexafluoroisopropylamine.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is unique due to its high fluorine content, which imparts exceptional polarity and ionizing power. Similar compounds include:

2,2,2-Trifluoroethanol: Less polar and less ionizing compared to 1,1,1,3,3,3-Hexafluoro-2-propanol-d2.

Hexafluoroisopropyl alcohol: Similar in structure but differs in specific applications and reactivity.

Sevoflurane: A fluorinated ether used as an anesthetic, differing significantly in its applications.

Biologische Aktivität

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (HFIP-d2) is a deuterated variant of hexafluoroisopropanol (HFIP), a fluorinated alcohol commonly used in various chemical and pharmaceutical applications. Its unique properties stem from the presence of fluorine atoms, which significantly influence its biological activity and interactions. This article reviews the biological activity of HFIP-d2, highlighting its roles in biochemical processes, potential therapeutic applications, and safety considerations.

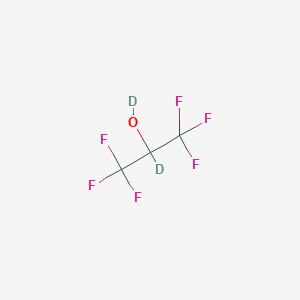

- Molecular Formula : (CF3)2CDOD

- Molecular Weight : 170.05 g/mol

- CAS Number : 38701-74-5

- Form : Liquid

- Solubility : Water-soluble (≥100 mg/mL at 20°C)

Solvent Properties

HFIP-d2 is primarily utilized as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its ability to dissolve a variety of organic compounds and peptides. This property enhances the sensitivity and resolution of NMR experiments, making it invaluable in structural biology and drug discovery .

Induction of Secondary Structure

Research indicates that HFIP acts as a robust α-helix inducer for peptides. This characteristic is particularly important in studies involving protein folding and misfolding diseases such as prion diseases. In vitro studies have shown that HFIP can transform fibrous structures of prion proteins into amorphous aggregates, suggesting a potential therapeutic avenue for prion-related disorders .

Interaction with Prion Proteins

In a notable study involving ScN2a cells (which express the pathogenic form of prion protein), HFIP-d2 was found to reduce the protease resistance of PrP^Sc after 24 hours of incubation. This effect was concentration-dependent, with significant cytotoxicity observed at higher concentrations (above 20 mM). The therapeutic window for HFIP-d2 in this context appears narrow, necessitating further research to develop derivatives that minimize cytotoxic effects while retaining efficacy .

Study on Structural Transformation

A study published in 1998 explored the conformational changes induced by HFIP in thymosin β9 using NMR spectroscopy. The findings demonstrated that HFIP facilitates the formation of specific secondary structures in peptides, which is crucial for understanding protein function and interactions .

Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of HFIP on various cell lines. The results indicated that while lower concentrations promoted α-helical structure formation without significant toxicity, higher concentrations led to increased cell death. This duality highlights the need for careful concentration management when utilizing HFIP in biological systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | (CF3)2CDOD |

| Molecular Weight | 170.05 g/mol |

| CAS Number | 38701-74-5 |

| Solubility | ≥100 mg/mL at 20°C |

| Boiling Point | 59°C |

| Toxicity Level | STOT RE 2 (suspected organ damage) |

Safety Considerations

While HFIP-d2 has beneficial applications in biological research, it poses certain health risks:

Eigenschaften

IUPAC Name |

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEAHWXPCBROCE-AWPANEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191995 | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38701-74-5 | |

| Record name | 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38701-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038701745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: Why was 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol used in the study on thymosin beta 9?

A1: This compound, also known as hexafluoroisopropanol-d2, is a commonly used co-solvent in peptide and protein structure studies. [] It can significantly influence the conformation of peptides by disrupting hydrogen bonding networks within the peptide and between the peptide and water molecules. In this specific study, the researchers used a 40% (v/v) solution of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol in water to induce a more ordered structure in thymosin beta 9, allowing them to determine its conformation using NMR spectroscopy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.